molecular formula C11H13F2NO2 B2823838 (3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}oxolan-3-ol CAS No. 2166297-32-9

(3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}oxolan-3-ol

Cat. No. B2823838
CAS RN: 2166297-32-9
M. Wt: 229.227
InChI Key: JZEGUDHCQQJFPW-GHMZBOCLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}oxolan-3-ol is a chemical compound that belongs to the class of oxolane-based nucleoside analogs. It has been extensively studied for its potential use in the treatment of various viral infections, including HIV, HBV, and HCV.

Scientific Research Applications

(3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}oxolan-3-ol has been extensively studied for its potential use in the treatment of viral infections. It has been shown to be active against HIV, HBV, and HCV in vitro. In addition, it has been tested in animal models of viral infections and has shown promising results.

Mechanism of Action

The mechanism of action of (3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}oxolan-3-ol is not fully understood. However, it is believed to work by inhibiting the replication of viral RNA. It does this by incorporating into the viral RNA and causing premature termination of the viral replication process.
Biochemical and Physiological Effects:
(3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}oxolan-3-ol has been shown to have low toxicity in vitro and in animal models. It is well-tolerated and has not been associated with any significant adverse effects.

Advantages and Limitations for Lab Experiments

One of the advantages of (3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}oxolan-3-ol is its potency against a wide range of viral infections. It has also been shown to be active against drug-resistant strains of HIV, HBV, and HCV. However, one limitation of this compound is its high cost of synthesis, which may limit its use in large-scale experiments.

Future Directions

There are several future directions for research on (3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}oxolan-3-ol. One area of research is the development of more cost-effective synthesis methods. Another area of research is the optimization of the compound's antiviral activity. Additionally, further studies are needed to determine the potential use of this compound in combination with other antiviral agents. Finally, more research is needed to determine the potential use of this compound in the treatment of other viral infections beyond HIV, HBV, and HCV.

Synthesis Methods

(3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}oxolan-3-ol can be synthesized using various methods. One of the most commonly used methods is the diastereoselective synthesis of the oxolane ring using a chiral auxiliary. This method has been shown to provide high yields of the desired product with excellent diastereoselectivity.

properties

IUPAC Name

(3S,4R)-4-[(2,4-difluorophenyl)methylamino]oxolan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO2/c12-8-2-1-7(9(13)3-8)4-14-10-5-16-6-11(10)15/h1-3,10-11,14-15H,4-6H2/t10-,11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZEGUDHCQQJFPW-GHMZBOCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CO1)O)NCC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S,4R)-4-{[(2,4-difluorophenyl)methyl]amino}oxolan-3-ol

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